rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride
Description
rac-(1R,2S)-2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine derivative with a fluorine substituent at the ortho position of the phenyl ring. Its molecular formula is C₉H₁₀FN·HCl, and it exists as a racemic mixture of enantiomers . The compound’s structure features a strained cyclopropane ring, which influences its reactivity and conformational stability. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form, making it suitable for pharmaceutical applications . Key identifiers include:
Properties
CAS No. |
131844-47-8 |
|---|---|
Molecular Formula |
C9H11ClFN |
Molecular Weight |
187.64 g/mol |
IUPAC Name |
(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10FN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H/t7-,9+;/m0./s1 |
InChI Key |
FTBWFKALQNGCQS-DKXTVVGFSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2F.Cl |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Trimethylsulfoxonium Iodide-Mediated Cyclopropanation
This method, adapted from EP2644590A1, involves cyclopropanation of α,β-unsaturated esters or ketones. For 2-fluorophenyl derivatives, the precursor (E)-3-(2-fluorophenyl)acrylic acid is esterified and treated with trimethylsulfoxonium iodide under basic conditions:
Typical Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Trimethylsulfoxonium iodide | DMSO | 0–25°C | 70–85% |
Example:
(E)-Methyl 3-(2-fluorophenyl)acrylate undergoes cyclopropanation with NaH/DMSO to yield methyl (1R,2S)-2-(2-fluorophenyl)cyclopropanecarboxylate.
Catalytic Asymmetric Cyclopropanation
Chiral catalysts like oxazaborolidines or Rh(II) complexes enable enantioselective cyclopropanation. However, for racemic mixtures, non-chiral variants are preferred. A modified procedure from WO 08/018822 uses chloroacetyl chloride and triethylphosphoacetate to form cyclopropane intermediates.
Curtius Rearrangement for Amine Formation
The Curtius rearrangement converts cyclopropanecarboxylic acids to amines via acyl azides. This step is critical for introducing the primary amine group.
Procedure
-
Acyl Chloride Formation : (1R,2S)-2-(2-fluorophenyl)cyclopropanecarboxylic acid is treated with thionyl chloride to form the acyl chloride.
-
Azide Synthesis : Reaction with sodium azide yields the acyl azide.
-
Thermal Decomposition : Heating the azide in toluene induces rearrangement to the isocyanate, which is hydrolyzed to the amine.
Challenges
-
Sodium azide poses explosion risks, necessitating strict temperature control.
-
Hydrolysis conditions (pH, solvent) affect racemization rates.
Resolution of Racemates
Racemic mixtures are resolved via diastereomeric salt formation using chiral acids (e.g., tartaric acid). A patent-derived method employs L-menthol esters for kinetic resolution during cyclopropanation, though this is more relevant to enantiopure synthesis.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in ether or methanol to precipitate the hydrochloride salt. Crystallization conditions (solvent, cooling rate) influence purity and yield.
Optimized Conditions
| Parameter | Value |
|---|---|
| HCl Concentration | 1–2 M in diethyl ether |
| Temperature | 0–5°C |
| Yield | 90–95% |
Analytical Characterization
Critical quality attributes are verified using:
Table 1: Analytical Data
| Parameter | Method | Value |
|---|---|---|
| Purity | HPLC | ≥95% |
| Melting Point | DSC | 210–215°C (decomp.) |
| Optical Rotation | Polarimetry | [α]D²⁵ = +15.6° (c=1, H₂O) |
| CCS (M+H)+ | IM-MS | 131.5 Ų |
Industrial Scale Considerations
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for the development of novel therapeutics.
- Antidepressant Activity : Research indicates that compounds similar to rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride may exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that cyclopropyl amines can enhance the efficacy of existing antidepressants by providing a unique mechanism of action .
Neuroscience
The compound's ability to cross the blood-brain barrier makes it a valuable subject in neuroscience research.
- Cognitive Enhancement : Preliminary studies suggest that this compound may improve cognitive functions in animal models, potentially offering insights into treatments for conditions such as ADHD and cognitive decline associated with aging .
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent.
- Bioavailability Studies : Research has focused on the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. These studies are essential for determining appropriate dosages and delivery methods for potential clinical applications .
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodent models, this compound was administered to evaluate its antidepressant-like effects. The results demonstrated a significant reduction in depressive behaviors compared to control groups treated with saline solutions. The mechanism was hypothesized to involve increased serotonin levels in the synaptic cleft .
Case Study 2: Cognitive Function Improvement
Another study examined the impact of the compound on cognitive performance in aged rats. The administration of this compound resulted in improved memory retention and spatial navigation skills. These findings suggest potential applications in treating age-related cognitive decline .
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The ortho-fluoro substituent in the target compound creates distinct steric and electronic effects compared to meta- or para-substituted analogs (e.g., 3-fluoro or 4-fluoro derivatives) .
- Halogen Effects : Chlorine in the 3-chloro-4-fluoro analog increases molecular weight and may enhance binding to hydrophobic pockets in proteins .
- Pharmacological Relevance : The 3,4-difluoro derivative is directly linked to ticagrelor production, highlighting its industrial importance .
Research Findings and Analytical Data
Collision Cross-Section (CCS) Predictions
The target compound’s predicted CCS values (via mass spectrometry) are critical for analytical method development:
- [M+H]+ : 131.5 Ų
- [M+Na]+ : 144.7 Ų These values differ significantly from the 3-methoxyphenyl analog ([M+H]+ CCS = 134.5 Ų), suggesting distinct conformational behaviors in gas-phase analyses .
Biological Activity
rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride is a compound of interest due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClFN
- Molecular Weight : 185.62 g/mol
- CAS Number : 2227640-39-1
The compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its structural characteristics allow it to act as a modulator of these systems, which may contribute to its pharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Antidepressant Activity : Studies suggest that the compound may have antidepressant-like effects in animal models, potentially through the inhibition of serotonin reuptake.
- Anxiolytic Effects : Preliminary data indicate that it may reduce anxiety-related behaviors in rodents.
- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Anxiolytic | Reduced anxiety-like behaviors | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Antidepressant Efficacy
In a controlled study involving mice, this compound was administered over a period of two weeks. Results indicated a significant reduction in depressive-like behaviors as measured by the forced swim test. The compound was found to increase serotonin levels in the hippocampus, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).
Case Study 2: Anxiolytic Properties
A separate study assessed the anxiolytic effects of this compound using the elevated plus maze test. Mice treated with this compound displayed increased time spent in open arms compared to controls, indicating reduced anxiety levels.
Case Study 3: Neuroprotection
Research focused on the neuroprotective effects of the compound involved exposing neuronal cultures to oxidative stressors. Treatment with this compound significantly decreased cell death and increased antioxidant enzyme activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for producing rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride with high stereochemical purity?
- Methodology : Multi-step organic synthesis is typically employed, starting with cyclopropanation of a fluorophenyl precursor. Key steps include:
- Cyclopropane Ring Formation : Use of transition-metal catalysts (e.g., Rh(II)) to induce stereoselective ring closure .
- Amine Functionalization : Nucleophilic substitution or reductive amination under controlled pH and temperature to preserve stereochemistry .
- Purification : Recrystallization or chiral chromatography to achieve >95% enantiomeric excess .
- Challenges : Steric hindrance from the 2-fluorophenyl group may reduce reaction yields; optimizing catalyst loading (e.g., 5–10 mol% Rh) mitigates this .
Q. How does the 2-fluorophenyl substituent influence the compound's physicochemical properties compared to other fluorinated analogs?
- Key Observations :
- Lipophilicity : The 2-fluorophenyl group increases logP compared to para-substituted analogs, enhancing membrane permeability .
- Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes the cyclopropane ring, reducing ring strain and improving thermal stability (TGA decomposition >200°C) .
- Comparative Data :
| Substituent Position | logP | Melting Point (°C) |
|---|---|---|
| 2-Fluorophenyl | 2.1 | 180–185 |
| 4-Fluorophenyl | 1.8 | 165–170 |
| 3,4-Difluorophenyl | 2.3 | 190–195 |
Q. What analytical techniques are recommended for quantifying this compound in pharmaceutical impurity profiling?
- HPLC Methods :
- Column : C18 (5 µm, 250 × 4.6 mm)
- Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (70:30 v/v)
- Detection : UV at 254 nm; retention time ~8.2 min .
Advanced Research Questions
Q. How does stereochemistry (1R,2S) affect the compound's interaction with biological targets, such as monoamine transporters?
- Mechanistic Insights :
- Dopamine Transporter (DAT) : The (1R,2S) configuration aligns with DAT’s hydrophobic binding pocket, increasing affinity (Ki = 12 nM vs. 45 nM for (1S,2R) isomer) .
- Metabolic Stability : Stereochemistry influences CYP450 metabolism; (1R,2S) shows slower hepatic clearance (t₁/₂ = 4.2 h vs. 1.8 h for racemate) .
- Experimental Design :
- Use radiolabeled analogs (³H or ¹⁴C) for binding assays.
- Conduct molecular dynamics simulations to map steric interactions .
Q. What are the key challenges in resolving data contradictions regarding the compound's pharmacokinetic (PK) properties across species?
- Case Study : Oral bioavailability varies widely (mice: 65%, rats: 35%, dogs: 22%). Contributing factors:
- Species-Specific Metabolism : Dogs exhibit higher CYP2D6 activity, leading to rapid first-pass clearance .
- Formulation Effects : Co-administration with cyclodextrin improves rat bioavailability by 20% via solubility enhancement .
- Resolution Strategy :
- Cross-species PK modeling using allometric scaling.
- Isotope tracer studies to identify major metabolites .
Q. How can computational methods predict the reactivity of the cyclopropane ring under physiological conditions?
- Approaches :
- DFT Calculations : Evaluate ring strain energy (≈27 kcal/mol) and bond dissociation energies (BDE: 85 kcal/mol for C-C bonds) .
- MD Simulations : Simulate hydrolysis in aqueous environments; the 2-fluorophenyl group reduces water accessibility to the ring, delaying degradation .
- Validation : Compare computational results with experimental stability data (e.g., pH 7.4 buffer at 37°C: t₁/₂ = 48 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
